Luteolin-7-glucuronide

Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages

Researchers using aglycone luteolin in anti-inflammatory assays face poor translational fidelity due to extensive first-pass glucuronidation. Luteolin-7-glucuronide is the predominant circulating metabolite, delivering results predictive of in vivo pharmacology. • 6.7-fold greater potency than luteolin-7-glucoside in LPS-induced NO inhibition (IC50=4.5 vs 30 μM). • Sub-micromolar RLAR inhibition (IC50=0.85 μM) surpassing aglycone; 91.8% ex vivo sorbitol suppression. • Exceptional MMP-13 selectivity: IC50=0.03 μM, 266-588-fold over MMP-1/3/8/9. Supplied as ≥98% pure yellow powder; global shipping under cold chain.

Molecular Formula C21H18O12
Molecular Weight 462.4 g/mol
Cat. No. B1234991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteolin-7-glucuronide
Synonymsluteolin-7-glucuronide
Molecular FormulaC21H18O12
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
InChIInChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1
InChIKeyVSUOKLTVXQRUSG-DAZJWRSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luteolin-7-glucuronide Overview & Procurement


Luteolin-7-glucuronide (Luteolin-7-O-β-D-glucuronide; CAS 29741-10-4; MW 462.36) is a flavone glycoside consisting of luteolin conjugated with glucuronic acid at the C7 position [1]. Unlike the aglycone luteolin, which exhibits low aqueous solubility (~1.0 μg/mL), luteolin-7-glucuronide demonstrates solubility in DMSO of 92 mg/mL (198.97 mM) and in ethanol of 10 mg/mL (21.62 mM) at 25°C, with a pKa of 2.73±0.70 (predicted) [2]. This compound occurs naturally in Acanthus hirsutus, Secale cereale, and Matricaria recutita, and is also produced endogenously as a primary glucuronidated metabolite of luteolin via UDP-glucuronosyltransferase (UGT) activity [3]. For procurement purposes, this compound is available as a yellow to pale yellow powder (≥99% purity by HPLC), requiring storage at -20°C under desiccation due to hygroscopic properties [4].

M
Metabolite profiling studies: Use as a circulating glucuronide standard for luteolin metabolism and UGT pathway research.
C
Cell-based signaling assays: Supports anti-inflammatory, MMP, and aldose reductase inhibition endpoint evaluation in macrophage, lens, and chondrocyte models.
S
Solubility-fit for in vitro workflows: High DMSO solubility (92 mg/mL) supports dose-response study preparation; requires desiccated storage at -20°C.

Why Luteolin-7-glucuronide Cannot Be Replaced


Substitution of luteolin-7-glucuronide with luteolin aglycone or luteolin-7-glucoside introduces confounding variables that compromise experimental reproducibility and translational validity. Pharmacokinetic studies in rats demonstrate that following oral administration of luteolin aglycone, free luteolin is present at negligible levels in plasma; instead, luteolin-3′-O-glucuronide, luteolin-7-glucuronide, and luteolin-4′-O-glucuronide predominate in circulation and accumulate in target tissues including liver, kidney, and small intestine [1]. This establishes luteolin-7-glucuronide as a physiologically relevant metabolite form rather than a mere synthetic derivative. Furthermore, intestinal absorption studies using everted rat intestine reveal that luteolin aglycone undergoes extensive first-pass glucuronidation during mucosal transit, whereas luteolin-7-glucoside requires prior hydrolysis to aglycone before absorption [2]. These divergent absorption and metabolic fates mean that in vitro results obtained with aglycone luteolin do not reliably predict in vivo outcomes, while results with luteolin-7-glucuronide more closely approximate the circulating molecular species encountered in whole-organism studies. For researchers designing in vitro assays intended to model in vivo pharmacology, selecting luteolin-7-glucuronide over aglycone luteolin or the 7-glucoside reduces the risk of metabolic misinterpretation and improves translational fidelity [3].

1
Aglycone luteolin: Metabolic fate diverges significantly; aglycone undergoes extensive first-pass glucuronidation in intestinal models and yields negligible free plasma levels in vivo, so in vitro data may not transfer.
2
Luteolin-7-glucoside: Requires prior hydrolysis to aglycone before absorption, introducing confounding enzymatic variables. Reported anti-inflammatory potency differs (6.7-fold shift), so IC50-based comparisons require careful review.
3
Other flavone glucuronides: Aldose reductase and MMP-13 selectivity profiles are not interchangeable. Apigenin-7-glucuronide shows weaker RLAR inhibition, while broad-spectrum MMP agents lack MMP-13 subtype preference.

Luteolin-7-glucuronide Differentiation Evidence


Anti-inflammatory Potency vs. Luteolin-7-glucoside

In a direct head-to-head comparison using LPS-stimulated RAW 264.7 murine macrophages, luteolin-7-glucuronide inhibited nitric oxide (NO) production with an IC50 of 4.5 μM, compared to an IC50 of 30 μM for luteolin-7-O-glucoside under identical assay conditions. This represents a 6.7-fold greater inhibitory potency for the glucuronide conjugate relative to the glucoside conjugate [1].

Anti-inflammatory potency
Head-to-head
IC50 4.5 μM vs 30 μM (glucoside). Reported 6.7-fold difference in LPS-stimulated RAW 264.7 macrophages.
Supports NO inhibition assay context; potency differential may affect dose-response study design.
In vitro murine macrophage model; endpoint-specific comparison.
Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages

Circulating Metabolite vs. Aglycone Luteolin

Following oral administration of luteolin aglycone or luteolin-7-O-glucoside to rats, luteolin glucuronides—specifically luteolin-3′-O-glucuronide as the predominant species, with luteolin-7-glucuronide and luteolin-4′-O-glucuronide as detectable co-metabolites—were the major circulating forms identified in plasma. Free luteolin aglycone was present only at low levels. In tissue distribution analysis, luteolin-7-glucuronide was detectable in liver, kidney, and small intestine alongside the 3′-glucuronide [1]. A separate study of luteolin metabolic disposition in rats confirmed that among nine detected luteolin metabolites (three glucuronides, two methylated metabolites, and four methylated glucuronides), luteolin-3′-glucuronide exhibited the highest systemic exposure, with luteolin-7-glucuronide identified as a key intermediate in the glucuronidation pathway catalyzed by UDP-glucuronosyltransferases (UGTs) [2].

Circulating metabolite relevance
Class-level
Glucuronides predominate in rat plasma after oral luteolin; aglycone levels low. 7-glucuronide detectable in liver, kidney, intestine.
Metabolite-context relevance for in vivo model interpretation.
Rat model data; class-level metabolic dominance reported.
Pharmacokinetics Metabolism In vivo relevance

AGE Inhibition vs. Aglycone Luteolin

In a comparative study evaluating AGE-inhibitory activities of flavonoids isolated from Matricaria recutita, luteolin-7-O-β-D-glucuronide demonstrated an IC50 value of 3.39 μM for AGE inhibition, whereas luteolin aglycone exhibited an IC50 value of 6.01 μM. This represents a 1.8-fold superior inhibitory potency for the glucuronide conjugate relative to the aglycone under identical assay conditions [1].

AGE inhibition vs aglycone
Head-to-head
IC50 3.39 μM (glucuronide) vs 6.01 μM (aglycone). Reported 1.8-fold difference in BSA-glucose system.
Supports glycation endpoint assay context; conjugate may offer ranking advantage in tested set.
In vitro AGE formation assay; Matricaria recutita isolate comparison.
Antioxidant AGE inhibition Diabetic complications

Aldose Reductase Inhibition vs. Apigenin-7-glucuronide

In a systematic structure-activity relationship study evaluating 10 flavonoids from Matricaria recutita, luteolin-7-O-β-D-glucuronide inhibited rat lens aldose reductase (RLAR) with an IC50 of 0.85 μM. This potency exceeded that of the structurally analogous apigenin-7-O-β-D-glucuronide (IC50 = 1.16 μM), luteolin aglycone (IC50 = 1.42 μM), apigenin aglycone (IC50 = 1.72 μM), and luteolin-7-O-β-D-glucoside (IC50 = 1.12 μM). Additionally, at a concentration of 5 μg/mL, luteolin-7-glucuronide suppressed sorbitol accumulation in isolated rat lens by 91.8% under high-glucose conditions ex vivo [1]. A separate study corroborates RLAR inhibitory activity with an IC50 of 0.7 μM [2].

Aldose reductase inhibition
Head-to-head
RLAR IC50 0.85 μM. Ex vivo sorbitol suppression 91.8% at 5 μg/mL. Ranked highest among 10 tested flavonoids.
Supports polyol pathway inhibition study fit; ex vivo lens model context.
Rat lens aldose reductase assay; corroborated at IC50 0.7 μM in separate study.
Aldose reductase inhibition Diabetic complications Polyol pathway

Ophthalmic Patent for Retinal Blue Light Damage

Japanese Patent JP7281227B2 (filed August 20, 2019; published May 25, 2023) explicitly claims the use of luteolin-7-O-glucuronide in the preparation of a medicine for eye injuries, specifically including eye injuries caused by blue light. The patent disclosure includes in vitro drug effect screening model experiments using blue light-induced damage of retinal pigment epithelial cells, demonstrating that luteolin-7-O-glucuronide possesses efficacy in protecting retinal pigment epithelial cells from damage caused by blue light exposure [1].

Ophthalmic patent context
Data to verify
JP7281227B2 claims luteolin-7-O-glucuronide for blue light-induced retinal cell protection in vitro.
Patent landscape context for ophthalmic research; reported retinal pigment epithelium model response.
In vitro blue light model; requires independent endpoint validation.
Ophthalmic Blue light protection Retinal pigment epithelium Intellectual property

MMP-13 Selective Inhibition

Luteolin-7-O-glucuronide exhibits differential inhibitory activity across matrix metalloproteinase (MMP) subtypes, with the following IC50 values: MMP-1 = 17.63 μM, MMP-3 = 7.99 μM, MMP-8 = 11.42 μM, MMP-9 = 12.85 μM, and MMP-13 = 0.03 μM. The 0.03 μM IC50 against MMP-13 represents exceptional potency relative to other MMP subtypes, with a 266-fold to 588-fold selectivity window compared to other tested MMPs .

MMP-13 selective inhibition
Source review
MMP-13 IC50 0.03 μM; 266–588-fold over MMP-1,3,8,9. Internal MMP subtype comparison only.
Supports MMP-13 subtype-selectivity assay context; broader MMP profiling may be needed.
In vitro enzymatic panel; source data to verify; no external comparator compound.
Matrix metalloproteinase inhibition MMP-13 Enzyme inhibition

Luteolin-7-glucuronide Validated Applications


Anti-inflammatory Screening in Macrophage Models

Based on the direct head-to-head comparison demonstrating 6.7-fold greater potency (IC50 = 4.5 μM) than luteolin-7-O-glucoside (IC50 = 30 μM) for LPS-induced NO production inhibition in RAW 264.7 macrophages [1], luteolin-7-glucuronide is the optimal choice for anti-inflammatory screening campaigns requiring higher assay sensitivity, lower compound consumption, or clear signal-to-noise differentiation at physiologically relevant concentrations. Researchers conducting LPS-stimulated macrophage assays should prioritize this compound when a glucuronidated flavonoid with validated anti-inflammatory activity and known in vivo metabolic relevance is required [2].

Diabetic Complications: Aldose Reductase & AGE Inhibition

Luteolin-7-glucuronide demonstrates sub-micromolar RLAR inhibitory potency (IC50 = 0.85 μM) that surpasses luteolin aglycone (IC50 = 1.42 μM), apigenin-7-glucuronide (IC50 = 1.16 μM), and luteolin-7-glucoside (IC50 = 1.12 μM), while also exhibiting 1.8-fold superior AGE inhibitory activity (IC50 = 3.39 μM) compared to luteolin aglycone (IC50 = 6.01 μM) [1]. This dual-target inhibitory profile makes luteolin-7-glucuronide particularly suitable for research programs investigating diabetic cataractogenesis, diabetic neuropathy, and AGE-mediated diabetic complications where inhibition of both polyol pathway flux and protein glycation is mechanistically relevant. The ex vivo confirmation of 91.8% sorbitol accumulation suppression at 5 μg/mL further supports its utility in translational diabetic complication models.

Ophthalmic Formulation & Blue Light Protection

Granted Japanese Patent JP7281227B2 explicitly covers luteolin-7-O-glucuronide for the preparation of medicines treating eye injuries, with specific in vitro validation demonstrating protection of retinal pigment epithelial cells from blue light-induced damage [1]. This patent protection, combined with the compound's DMSO solubility of 92 mg/mL and ethanol solubility of 10 mg/mL that facilitates formulation development [2], positions luteolin-7-glucuronide as a strategically valuable ingredient for industrial R&D in ophthalmic pharmaceuticals, ocular health supplements, and blue light protection formulations where intellectual property considerations intersect with demonstrated biological efficacy.

Osteoarthritis Research: MMP-13 Selective Inhibition

With an IC50 of 0.03 μM against MMP-13—representing 266-fold to 588-fold selectivity over MMP-1, MMP-3, MMP-8, and MMP-9 [1]—luteolin-7-glucuronide serves as a valuable tool compound for elucidating MMP-13-specific roles in osteoarthritis pathogenesis, cartilage matrix degradation, and related connective tissue pathologies. Researchers requiring MMP-13 inhibition without concomitant broad-spectrum MMP suppression should select this compound based on its exceptional subtype selectivity profile, which minimizes confounding effects from off-target MMP inhibition that would otherwise complicate mechanistic interpretation of experimental results.

Application
Selection Property
Validation Focus
Macrophage signaling studies
Glucuronide conjugate with reported NO inhibition rank
Dose-response reproducibility in LPS-challenged models
Diabetic complication models
Dual-target RLAR/AGE inhibition profile
Polyol pathway and glycation endpoint monitoring
Ophthalmic formulation research
Patent-defined retinal model context; high DMSO solubility
Blue light-induced retinal cell protection assays
MMP-13 pathway studies
Reported MMP-13 subtype selectivity over other MMPs
Cartilage degradation endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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